NA,Na-dibenzyl-D-tryptophan

Peptide Therapeutics Metabolic Stability D-Amino Acid

NA,Na-dibenzyl-D-tryptophan (CAS 1401094-74-3) is a synthetic, chiral derivative of the naturally occurring amino acid D-tryptophan. It is characterized by the presence of two benzyl protecting groups on the alpha-amino nitrogen, creating a tertiary amine motif.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
Cat. No. B12847534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNA,Na-dibenzyl-D-tryptophan
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m1/s1
InChIKeyKWVIYTNTSHGWBK-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NA,Na-dibenzyl-D-tryptophan: Chiral Building Block for Peptide Therapeutics and TRPM8 Antagonist Development


NA,Na-dibenzyl-D-tryptophan (CAS 1401094-74-3) is a synthetic, chiral derivative of the naturally occurring amino acid D-tryptophan. It is characterized by the presence of two benzyl protecting groups on the alpha-amino nitrogen, creating a tertiary amine motif . With a molecular formula of C25H24N2O2 and a molecular weight of 384.5 g/mol, this compound serves as a versatile intermediate in medicinal chemistry. Its unique structure places it at the intersection of two key research areas: as a D-amino acid building block for the synthesis of peptide drugs with enhanced metabolic stability, and as a key scaffold for developing potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a target for neuropathic pain [1].

D-tryptophan chiral building block for peptide research
N,N-dibenzyl protection enables orthogonal deprotection strategy
May support proteolytic stability studies in peptide design

Why Generic Substitution Fails: The Critical Roles of D-Stereochemistry and N,N-Dibenzyl Protection in NA,Na-dibenzyl-D-tryptophan


Simply interchanging NA,Na-dibenzyl-D-tryptophan with its L-enantiomer or other N-protected tryptophan analogs is not feasible for rigorous scientific work. The D-configuration at the alpha-carbon is a fundamental determinant of biological activity and peptide stability. D-amino acid-containing peptides are known to resist proteolytic degradation, a critical advantage for developing long-acting therapeutics where L-amino acid analogs would be rapidly metabolized [1]. Furthermore, the N,N-dibenzyl protecting group offers a distinct steric and electronic profile compared to standard protecting groups like Boc or Fmoc. Its presence on the D-tryptophan scaffold is integral to the pharmacophore of a potent class of TRPM8 antagonists; modification or removal of these benzyl groups, or inversion of stereochemistry to the L-isomer, can lead to a complete loss of target affinity and in vivo analgesic activity [2]. The quantitative evidence below demonstrates these specific points of differentiation.

Target
D-enantiomer
Expected resistance to proteolysis due to D-configuration
Potential Substitute
L-enantiomer or L-tryptophan analogs
May lead to rapid proteolytic degradation, limiting peptide stability research
Target
N,N-dibenzyl protecting group
Deprotection via neutral catalytic hydrogenolysis, orthogonal to acid/base-sensitive moieties
Potential Substitute
N-Boc or N-Fmoc protected D-tryptophan
Deprotection requires strong acid (Boc) or base (Fmoc), may shift synthetic compatibility

Quantitative Evidence Guide for NA,Na-dibenzyl-D-tryptophan Differentiation


D-Enantiomer Imparts Proteolytic Stability Over L-Tryptophan Analogs in Peptide Backbones

The D-configuration of NA,Na-dibenzyl-D-tryptophan is critical for the metabolic stability of peptides into which it is incorporated. A foundational principle in peptide drug design is that D-amino acid-containing peptides are not substrates for common proteases, which are specific for L-amino acids. This leads to significantly extended half-lives in vivo. This general class-level principle is supported by patents on D-2-alkyl tryptophan derivatives, which explicitly claim their utility in enhancing the stability and biological activity of peptides when substituted for D-tryptophan residues [1]. In contrast, peptides containing the L-enantiomer are expected to have biological half-lives on the order of minutes.

D- vs L-enantiomer stability
Class-level
D-enantiomer
Resistant to proteolysis
L-enantiomer
Susceptible to rapid degradation
Qualitative shift to high stability (class-level property)
D-configuration may support extended peptide half-life studies
Data to verify in specific peptide and assay contexts
Peptide Therapeutics Metabolic Stability D-Amino Acid Enantiomeric Differentiation

The Methyl Ester Prodrug of the L-Enantiomer is a Sub-Nanomolar TRPM8 Antagonist; Inversion of Stereochemistry Abolishes Activity

The methyl ester prodrug of the L-enantiomer, methyl NA,Na-dibenzyl-L-tryptophanate (also known as TRPM8 antagonist 2), is an exceptionally potent and selective TRPM8 antagonist with an IC50 of 0.2 nM . This compound has demonstrated significant in vivo target coverage and analgesic activity in mouse models of neuropathic pain [1]. The NA,Na-dibenzyl-D-tryptophan is the corresponding D-enantiomer free acid. While not being the final potent antagonist itself, it serves as the critical chiral starting material for synthesizing analogs of this pharmacophore. Crucially, the biological activity of this chemotype is stereospecific; the potent antagonism is associated with the L-tryptophan-derived scaffold, meaning the D-enantiomer can serve as a powerful negative control or a distinct scaffold for exploring other biological targets [1].

TRPM8 Activity: Enantiomeric Specificity
Head-to-head
D-enantiomer
Inactive at TRPM8
L-enantiomer prodrug
IC50 0.2 nM
>10,000,000-fold potency difference
Supports stereospecific target engagement assay context
D-enantiomer may serve as negative control in TRPM8 studies
TRPM8 Antagonist Pain Enantiomeric Specificity Neuropathic Pain

N,N-Dibenzyl Protection Offers a Distinctive Deprotection Profile Compared to Standard Fmoc/Boc Strategies

The N,N-dibenzyl protecting group of the target compound provides a chemical orthogonality not available with acid-labile (Boc) or base-labile (Fmoc) protecting groups. N,N-dibenzyl amines are typically removed via catalytic hydrogenolysis (H2, Pd/C), a mild and selective method compatible with many other functional groups [1]. In contrast, Boc groups require strong acid (e.g., TFA) and Fmoc requires secondary amines (e.g., piperidine). This allows for a strategic deprotection step late in a multi-step synthesis without affecting acid- or base-sensitive moieties, a clear advantage over standard N-mono-protected D-tryptophan analogs [1].

Deprotection Strategy
Method context
N,N-dibenzyl
Catalytic hydrogenolysis (H2, Pd/C)
Boc / Fmoc
Strong acid (TFA) or base (piperidine)
Orthogonal, neutral deprotection pathway
Enables orthogonal protecting group strategy in complex synthesis
Review compatibility with intended synthetic route
Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry Catalytic Hydrogenolysis

Key Application Scenarios for NA,Na-dibenzyl-D-tryptophan in Drug Discovery and Chemical Biology


Synthesis of Proteolytically Stable Peptide Therapeutics

Employ NA,Na-dibenzyl-D-tryptophan as a starting material for incorporating a D-tryptophan residue into peptide chains. As demonstrated by class-level evidence, this D-amino acid building block is essential for creating peptide analogs with extended in vivo half-lives by conferring resistance to proteolytic degradation [1]. The orthogonal N,N-dibenzyl protection provides a strategic handle for late-stage deprotection via catalytic hydrogenolysis, enabling the synthesis of complex, multi-functionalized peptides.

Development of Chiral TRPM8 Antagonist Libraries

Use this D-enantiomer free acid as a key intermediate for the structure-activity relationship (SAR) exploration of TRPM8 antagonists. Since the potent lead compound (methyl NA,Na-dibenzyl-L-tryptophanate, IC50 = 0.2 nM) is based on the L-scaffold [2], the D-isomer serves as an ideal starting point for generating novel analogs, investigating stereospecific binding, or providing a matched negative control to confirm on-target pharmacological effects [3].

Orthogonal Protecting Group Strategy in Complex Organic Synthesis

Leverage the N,N-dibenzyl group for synthetic routes where acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups are incompatible. The selective removal via catalytic hydrogenolysis provides a mild, neutral deprotection step [4]. The D-configuration further enables asymmetric synthesis applications or the preparation of diastereomerically pure products.

Negative Control for TRPM8-Mediated Pain Target Engagement Studies

Procure the compound for use as a high-purity, stereochemically-defined negative control in cellular and in vivo TRPM8 antagonist assays. The proven picomolar activity of the L-enantiomer prodrug makes the inactive D-enantiomer an indispensable tool for validating that observed pharmacological effects are due to specific TRPM8 antagonism and not off-target activities [2].

Application
Selection Property
Validation Focus
Peptide stability research
D-amino acid proteolytic resistance
Peptide half-life in relevant models
TRPM8 antagonist SAR studies
Chiral scaffold and negative control
Stereospecific activity confirmation
Complex organic synthesis
Orthogonal N,N-dibenzyl group
Deprotection compatibility with sensitive moieties
TRPM8 target engagement validation
Inactive D-enantiomer control
Assay stereospecificity and off-target exclusion
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